molecular formula C14H14N2O3S2 B4614122 methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate

methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate

Cat. No. B4614122
M. Wt: 322.4 g/mol
InChI Key: HGTIWMRPEFATIW-UHFFFAOYSA-N
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Description

Thiophene derivatives are a significant class of organic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound in focus is related to this family, and its analysis involves examining its synthesis, molecular structure, chemical and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents onto the thiophene ring. A study by Corral and Lissavetzky (1984) on the reactions with methyl 3-hydroxythiophene-2-carboxylate provides insight into a methodology that could be applicable for synthesizing compounds with complex functionalities, such as the target compound (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray crystallography. Vasu et al. (2004) studied the crystal structure of a related thiophene derivative, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cycloadditions, substitutions, and electrophilic aromatic substitutions. The reactivity is often influenced by substituents on the thiophene ring, as demonstrated in studies by Hajjem, Khoud, and Baccar (2010), who explored the reactivity of methyl 3-amino-2-thiophene carboxylate derivatives (Hajjem, Khoud, & Baccar, 2010).

Scientific Research Applications

Synthetic Routes and Chemical Reactions

  • Novel Synthesis Methods: Researchers have explored new synthetic routes for thiophene derivatives, providing insights into their structural complexity and potential for diverse chemical applications. For instance, methods have been developed for the synthesis of mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids from related thiophene carboxylates, highlighting the versatility of these compounds in chemical synthesis (Corral & Lissavetzky, 1984).

Biological Activities

  • Anti-proliferative Properties: Thiophene derivatives have been shown to exhibit pronounced anti-proliferative activity and tumor cell selectivity. For example, certain 2-amino-3-methylcarboxylate thiophene derivatives display significant anti-proliferative effects in the mid-nanomolar range with substantial tumor cell selectivity, highlighting their potential as novel anticancer agents (Thomas et al., 2017).

Structural Analysis

  • Crystal Structure Studies: The crystal structure of related thiophene carboxylate compounds has been analyzed, revealing the importance of intra- and intermolecular interactions in determining the stability and conformation of these molecules. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, showing how hydrogen bonding plays a crucial role in stabilizing the crystal structure (Vasu et al., 2004).

Conformational Studies

  • Conformational Polymorphism: The ROY (Red, Orange, Yellow) polymorphs of a related thiophene derivative, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, serve as a model system for studying the effects of molecular conformation on crystal color and stability, illustrating the delicate balance between molecular structure and physical properties (Smith et al., 2006).

properties

IUPAC Name

methyl 2-[(4-hydroxyphenyl)carbamothioylamino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8-7-11(13(18)19-2)12(21-8)16-14(20)15-9-3-5-10(17)6-4-9/h3-7,17H,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIWMRPEFATIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NC2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
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methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate

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